Phenylalanine betaine

Osmoregulation Microbial Physiology Stress Response

Phenylalanine betaine (CAS 56755-22-7) is an amino acid betaine formed by the trimethylation of the amino function of L-phenylalanine. This quaternary ammonium compound, with the molecular formula C₁₂H₁₇NO₂ and a monoisotopic mass of 207.12593 Da , is characterized by a permanent positive charge on the nitrogen atom and a carboxylate anion, rendering it a zwitterionic betaine.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 56755-22-7
Cat. No. B048186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylalanine betaine
CAS56755-22-7
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C(CC1=CC=CC=C1)C(=O)[O-]
InChIInChI=1S/C12H17NO2/c1-13(2,3)11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1
InChIKeyXTFQIRIHLGODFV-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Phenylalanine Betaine (CAS 56755-22-7) Technical and Procurement Baseline


Phenylalanine betaine (CAS 56755-22-7) is an amino acid betaine formed by the trimethylation of the amino function of L-phenylalanine [1]. This quaternary ammonium compound, with the molecular formula C₁₂H₁₇NO₂ and a monoisotopic mass of 207.12593 Da [2], is characterized by a permanent positive charge on the nitrogen atom and a carboxylate anion, rendering it a zwitterionic betaine [1]. It is a naturally occurring metabolite found in various biological systems, including plants and urine, and is commercially available as a research-grade chemical with typical purities of ≥95% to 98% [3].

Why Phenylalanine Betaine (CAS 56755-22-7) Cannot Be Readily Substituted by Other Betaines


Betaines, as a broad class, exhibit profound structure-dependent functional divergence. A direct comparison reveals that substituting phenylalanine betaine with other betaines is not a matter of simple interchange but of selecting a molecule with a distinct, and often opposite, functional profile. The presence of an aromatic phenyl group in phenylalanine betaine fundamentally alters its physicochemical and biological behavior compared to aliphatic betaines like glycine betaine or valine betaine [1][2]. This structural feature dictates its unique interactions with biological systems, including its inability to confer salt tolerance, its specific metabolic fate as a dietary biomarker, and its distinct molecular interactions [1]. Consequently, for applications requiring a specific aromatic betaine scaffold—whether as a chemical standard, a defined negative control in osmoregulation studies, or a unique dietary exposure marker—generic substitution with a more common betaine would invalidate the experimental or industrial process [1].

Quantitative Performance and Differentiation Evidence for Phenylalanine Betaine (CAS 56755-22-7)


Osmoprotective Activity: Phenylalanine Betaine vs. Glycine and Valine Betaines in E. coli

In a head-to-head study evaluating salt stress protection in Escherichia coli, betaines containing phenyl groups—specifically phenylalanine betaine, phenylglycine betaine, and N-phenylglycine betaine—did not confer salt protection. Growth of E. coli in the presence of these phenyl-containing betaines under high NaCl conditions was similar to, or less than, the control group with no added betaine [1]. In stark contrast, valine betaine, which has an aliphatic side group, conferred salt tolerance similar to the well-known osmoprotectant glycine betaine [1].

Osmoregulation Microbial Physiology Stress Response

Urinary Metabolite Profile: Phenylalanine Betaine as a Specific Dietary Exposure Marker vs. Glycine Betaine

A nontargeted metabolomics study in mice demonstrated a distinct urinary excretion pattern for phenylalanine betaine following dietary intervention. The excretion of several amino acid-derived betaines, including phenylalanine betaine, proline betaine, alanine betaine, and valine betaine, was significantly increased after feeding with rye bran-enriched diets [1]. Crucially, the excretion of glycine betaine was not altered by the same dietary intervention [1][2]. This differential response establishes phenylalanine betaine as part of a specific subset of betaines responsive to dietary fiber intake, in contrast to the unresponsive glycine betaine.

Nutritional Metabolomics Biomarker Discovery Dietary Fiber

Enzymatic Inhibition Profile: Phenylalanine Betaine vs. Structural Analogs

Molecular modeling and in silico analysis have characterized phenylalanine betaine's interaction with biological targets. The compound exhibits an inhibition constant (Ki) of 3.5 µM, which suggests potential antibacterial activity . This quantitative binding affinity is a direct result of its unique zwitterionic structure, which allows it to function as both an amino acid and a beta-hydroxy acid analog . While no direct head-to-head Ki data is available for other amino acid betaines under identical conditions, this value provides a specific, quantifiable benchmark for phenylalanine betaine's interaction profile.

Molecular Modeling Antibacterial Screening Inhibitor Design

Solubility and LogP: Phenylalanine Betaine vs. its Parent Amino Acid

The betainization of L-phenylalanine to form phenylalanine betaine dramatically alters its physicochemical properties. While L-phenylalanine exhibits limited water solubility of approximately 29 g/L at 25°C, phenylalanine betaine is reported to be highly water-soluble due to its permanent ionic character . In contrast, computational predictions from ALOGPS estimate a low water solubility of 0.0044 g/L for phenylalanine betaine [1], highlighting a significant discrepancy between predicted and empirically reported solubility. This discrepancy underscores the unique solvation behavior of this zwitterionic species.

Physicochemical Property Formulation Compound Handling

Validated Application Scenarios for Phenylalanine Betaine (CAS 56755-22-7)


Negative Control for Osmoprotection Studies

As established by direct comparative evidence, phenylalanine betaine does not confer salt tolerance in E. coli, performing similarly to a no-betaine control [1]. This makes it an ideal negative control for any study investigating the mechanisms of osmoprotection. Researchers can confidently use phenylalanine betaine to differentiate specific, structure-dependent osmoprotective effects from non-specific cellular responses. This application is directly validated by the evidence in Section 3, Evidence Item 1 [1].

Analytical Standard for Rye Bran Intake Biomarker Studies

The specific, differential urinary excretion profile of phenylalanine betaine following rye bran consumption directly supports its use as an analytical standard in targeted metabolomics [2][3]. Its utility is validated by its inclusion in the panel of amino acid-derived betaines that increased after rye bran intake, while glycine betaine did not. This specificity, as detailed in Section 3, Evidence Item 2, makes it a necessary reference material for accurate quantification in dietary intervention studies [2][3].

Reference Compound for Physicochemical and Formulation Studies of Zwitterionic Betaines

The significant discrepancy between the computationally predicted and empirically observed water solubility of phenylalanine betaine highlights its utility as a reference compound for studies investigating the limitations of in silico models for charged species [4]. Formulation scientists can use this compound to benchmark and refine predictive algorithms for zwitterionic molecules. This application scenario is a direct consequence of the solubility evidence presented in Section 3, Evidence Item 4 [4].

Scaffold for Antibacterial Discovery and Enzyme Inhibition Assays

The reported in silico inhibition constant (Ki) of 3.5 µM provides a quantitative benchmark for researchers utilizing phenylalanine betaine as a starting scaffold for medicinal chemistry or as a reference inhibitor in enzymatic assays . This value, while from modeling, offers a specific activity parameter for comparative studies within a betaine-focused screening library. This application is supported by the evidence in Section 3, Evidence Item 3 .

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